2-(2-Bromophenyl)pyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

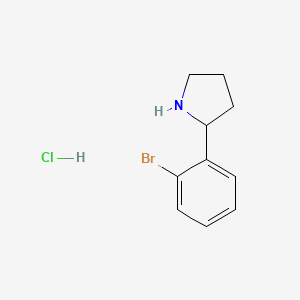

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-bromophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYBONFNXVFTFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization As a Halogenated Pyrrolidine Derivative

2-(2-Bromophenyl)pyrrolidine (B135576) hydrochloride is a synthetic organic compound characterized by a pyrrolidine (B122466) ring substituted at the 2-position with a 2-bromophenyl group. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for various laboratory applications.

The core of this molecule is the pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom. The presence of a bromine atom on the phenyl ring classifies it as a halogenated aromatic compound. This halogen substituent is not merely a passive component; it significantly influences the electronic properties and reactivity of the molecule. The bromine atom is an electron-withdrawing group, which can affect the acidity of the pyrrolidine nitrogen and the reactivity of the aromatic ring in substitution reactions. Furthermore, the carbon-bromine bond serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to introduce further molecular complexity.

Below is a table summarizing the key chemical features of 2-(2-Bromophenyl)pyrrolidine hydrochloride:

| Property | Value |

| Chemical Formula | C₁₀H₁₃BrClN |

| Molecular Weight | 262.58 g/mol |

| Structure | A pyrrolidine ring linked at the 2-position to a phenyl ring, which is substituted with a bromine atom at the ortho position. It is typically supplied as a hydrochloride salt. |

| Key Functional Groups | Pyrrolidine (secondary amine), Bromophenyl (aryl halide) |

| Chirality | The carbon atom at the 2-position of the pyrrolidine ring is a chiral center, meaning the compound can exist as (R) and (S) enantiomers. |

Significance of Pyrrolidine Frameworks in Advanced Chemical Synthesis

The pyrrolidine (B122466) ring is a "privileged scaffold" in medicinal chemistry and a versatile building block in organic synthesis. frontiersin.orgnbinno.com Its prevalence in numerous natural products, such as nicotine (B1678760) and proline, and in a wide array of FDA-approved drugs, underscores its importance. nih.govmdpi.com

The significance of the pyrrolidine framework stems from several key attributes:

Three-Dimensional (3D) Structure: Unlike flat aromatic rings, the non-planar, puckered nature of the saturated pyrrolidine ring allows for a more effective exploration of three-dimensional chemical space. nih.govresearchgate.net This is crucial for designing molecules that can bind to the complex, 3D structures of biological targets like enzymes and receptors. nih.govresearchgate.net

Stereochemical Complexity: The pyrrolidine ring can possess multiple stereocenters, leading to a rich stereochemical diversity. nih.gov This allows for the synthesis of stereoisomers with distinct biological activities, as the spatial arrangement of substituents can dramatically affect interactions with chiral biological macromolecules. nih.govresearchgate.net

Synthetic Versatility: The pyrrolidine ring can be readily synthesized and functionalized through a variety of established and modern synthetic methodologies. organic-chemistry.orgresearchgate.net This allows chemists to tailor the structure of pyrrolidine-containing molecules to achieve desired properties and biological activities.

The following table highlights some of the key areas where the pyrrolidine framework is of significant interest:

| Area of Application | Significance of the Pyrrolidine Framework |

| Medicinal Chemistry | A core component of numerous drugs, contributing to their binding affinity and pharmacokinetic profiles. frontiersin.orgnih.gov |

| Asymmetric Catalysis | Proline and its derivatives are widely used as organocatalysts in various asymmetric transformations. |

| Natural Product Synthesis | A fundamental building block for the synthesis of complex alkaloids and other natural products. frontiersin.org |

| Material Science | Utilized in the development of novel polymers and functional materials. |

Applications of 2 2 Bromophenyl Pyrrolidine Hydrochloride As a Versatile Chemical Building Block

Precursor in the Construction of Complex Heterocyclic Scaffolds

The bifunctional nature of 2-(2-bromophenyl)pyrrolidine (B135576), possessing both a secondary amine and a reactive aryl bromide, makes it an excellent starting material for the synthesis of complex, fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science.

One of the key strategies for constructing such scaffolds is through intramolecular cyclization reactions. For instance, the pyrrolidine (B122466) nitrogen can be functionalized with a suitable group that can subsequently react with the bromophenyl moiety. A prominent example of this is the intramolecular Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction. wikipedia.orglibretexts.org

Table 1: Potential Heterocyclic Scaffolds from 2-(2-Bromophenyl)pyrrolidine Derivatives

| Starting Material | Reaction Type | Resulting Heterocycle |

|---|---|---|

| N-Alkenoyl-2-(2-bromophenyl)pyrrolidine | Intramolecular Heck Reaction | Pyrrolo[1,2-a]quinolinone derivative |

| N-Allyl-2-(2-bromophenyl)pyrrolidine | Intramolecular Heck Reaction | Dihydropyrrolo[1,2-a]quinoline |

This table presents hypothetical, yet chemically plausible, synthetic pathways based on established methodologies.

The intramolecular Heck reaction of an N-alkenoyl-2-(2-bromophenyl)pyrrolidine derivative, for example, could lead to the formation of a pyrrolo[1,2-a]quinolinone scaffold. chim.it This tricyclic system is a core structure in various biologically active compounds. The reaction proceeds via oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by intramolecular insertion of the alkene and subsequent β-hydride elimination to afford the cyclized product. wikipedia.orglibretexts.org

Furthermore, derivatization of the pyrrolidine nitrogen followed by other types of palladium-catalyzed cyclizations can lead to a diverse array of heterocyclic structures, including phenanthridines and other fused systems. bohrium.comnih.govnih.gov The strategic placement of the bromo group ortho to the pyrrolidine ring facilitates these intramolecular cyclization events, making 2-(2-bromophenyl)pyrrolidine a valuable precursor for complex molecular architectures.

Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

In its enantiomerically pure form, 2-(2-bromophenyl)pyrrolidine hydrochloride can serve as a precursor for chiral auxiliaries or ligands, which are essential tools in asymmetric synthesis for controlling the stereochemical outcome of a reaction. nih.gov The pyrrolidine scaffold is a well-established motif in many successful chiral ligands and organocatalysts.

Derivatives of 2-arylpyrrolidines have been shown to be effective as chiral ligands in various asymmetric transformations, including asymmetric hydrogenation. smolecule.com For instance, the nitrogen atom of 2-(2-bromophenyl)pyrrolidine can be functionalized to create novel bidentate or tridentate ligands. These ligands can then be complexed with transition metals, such as rhodium or iridium, to generate catalysts for enantioselective reactions.

Table 2: Potential Chiral Ligands Derived from 2-(2-Bromophenyl)pyrrolidine

| Ligand Type | Potential Application | Metal Complex |

|---|---|---|

| N-Acyl-2-(2-bromophenyl)pyrrolidine | Asymmetric hydrogenation | Rhodium, Iridium |

| N-Phosphinoyl-2-(2-bromophenyl)pyrrolidine | Asymmetric allylic alkylation | Palladium |

This table outlines potential ligand structures and their applications based on known principles of asymmetric catalysis.

The steric and electronic properties of the 2-bromophenyl group can play a crucial role in the stereochemical induction provided by the resulting chiral ligand. The bromine atom can be used as a handle for further modification, allowing for the fine-tuning of the ligand's properties to achieve high enantioselectivity in a desired transformation. The synthesis of such chiral ligands from readily available this compound highlights its utility in the field of asymmetric catalysis. nih.gov

Strategic Intermediate for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The aryl bromide moiety in this compound is a key functional group that allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

Carbon-Carbon Bond Formation:

The Suzuki and Heck reactions are two prominent examples of palladium-catalyzed cross-coupling reactions that can be employed to modify the bromophenyl group.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position of the phenyl ring.

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene, providing a method to introduce vinyl groups. As mentioned earlier, the intramolecular version of this reaction is particularly useful for forming cyclic structures. organic-chemistry.org

Carbon-Heteroatom Bond Formation:

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction can be used to couple the aryl bromide of 2-(2-bromophenyl)pyrrolidine with a variety of amines, leading to the synthesis of N-aryl pyrrolidine derivatives. Similarly, related palladium-catalyzed reactions can be used to form carbon-oxygen and carbon-sulfur bonds.

Table 3: Cross-Coupling Reactions of 2-(2-Bromophenyl)pyrrolidine

| Reaction Type | Coupling Partner | Bond Formed | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | C-C | 2-(Biphenyl-2-yl)pyrrolidine derivative |

| Heck Coupling | Alkene | C-C | 2-(2-Vinylphenyl)pyrrolidine derivative |

| Buchwald-Hartwig Amination | Amine | C-N | 2-(2-(Dialkylamino)phenyl)pyrrolidine derivative |

This table provides examples of common cross-coupling reactions that can be applied to 2-(2-bromophenyl)pyrrolidine.

The versatility of these cross-coupling reactions makes this compound a highly valuable intermediate for the synthesis of a diverse array of substituted pyrrolidine derivatives with potential applications in various fields of chemistry.

Derivatization for the Exploration of Structure-Reactivity Relationships

The ability to easily modify both the pyrrolidine nitrogen and the bromophenyl ring of this compound makes it an excellent scaffold for systematic studies of structure-activity relationships (SAR) and structure-reactivity relationships. nih.govrsc.org By synthesizing a library of derivatives with varying steric and electronic properties, chemists can gain insights into how these factors influence the compound's performance in a particular application.

For example, in the context of its use as a chiral ligand precursor, a series of derivatives could be prepared with different substituents on the phenyl ring (introduced via Suzuki coupling) or with different functional groups on the pyrrolidine nitrogen. The performance of the resulting ligands in an asymmetric reaction could then be correlated with their structural features.

Table 4: Potential Derivatizations for Structure-Reactivity Studies

| Modification Site | Type of Modification | Investigated Property |

|---|---|---|

| Pyrrolidine Nitrogen | Acylation, Alkylation, Sulfonylation | Steric and electronic effects on catalytic activity/selectivity |

| Phenyl Ring (at Br position) | Suzuki, Sonogashira, Buchwald-Hartwig coupling | Influence of aryl substituents on ligand performance or biological activity |

This table illustrates how systematic derivatization can be used to probe structure-reactivity relationships.

Such studies are crucial for the rational design of more effective catalysts, ligands, or biologically active molecules. The readily available and modifiable structure of this compound provides a solid foundation for these important investigations. nih.govrsc.org

Computational and Theoretical Chemistry Studies of 2 2 Bromophenyl Pyrrolidine Hydrochloride

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 2-(2-Bromophenyl)pyrrolidine (B135576) hydrochloride is fundamental to its chemical properties and reactivity. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to analyze the distribution of electrons and the nature of its molecular orbitals. The molecule is composed of a pyrrolidinium (B1226570) ring, which is a saturated heterocycle, and an ortho-substituted bromophenyl group. The protonation of the pyrrolidine (B122466) nitrogen to form the hydrochloride salt significantly influences the electronic structure by creating a positive charge that withdraws electron density from the adjacent atoms.

Molecular Orbital (MO) theory provides a detailed picture of the electronic landscape. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. For 2-(2-Bromophenyl)pyrrolidine hydrochloride, the HOMO is expected to have significant contributions from the π-system of the bromophenyl ring, which is rich in electrons. psu.edu The presence of the bromine atom, with its lone pairs, also influences the energy and localization of the HOMO. Conversely, the LUMO is likely to be a π* antibonding orbital distributed over the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and electronic excitability. A smaller gap suggests higher reactivity.

| Molecular Orbital | Primary Contributing Fragment | Expected Characteristics | Influence on Reactivity |

|---|---|---|---|

| HOMO | Bromophenyl Ring (π-system) and Bromine lone pairs | High electron density, π-character | Site for electrophilic attack, electron donation |

| LUMO | Bromophenyl Ring (π*-system) | Electron deficient, antibonding character | Site for nucleophilic attack, electron acceptance |

| - | Pyrrolidinium Cation | Inductive electron withdrawal due to N+ | Modulates the energy of frontier orbitals |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of this compound are key determinants of its biological activity and physical properties. Conformational analysis involves mapping the molecule's potential energy surface (PES) to identify stable, low-energy conformers and the energy barriers that separate them. bris.ac.uklibretexts.orgwikipedia.org For this molecule, conformational flexibility arises from two main sources: the puckering of the five-membered pyrrolidine ring and the rotation around the single bond connecting the pyrrolidine and bromophenyl rings.

The pyrrolidine ring can adopt various non-planar conformations, typically described as "envelope" or "twist" forms. Computational methods can predict the relative energies of these puckered states. researchgate.net Furthermore, the rotation around the C-C bond linking the two rings (defined by a dihedral angle) is a critical degree of freedom. A relaxed scan of the PES along this dihedral angle would reveal the rotational energy profile, identifying energy minima corresponding to stable conformers and transition states corresponding to rotational barriers. libretexts.orgvisualizeorgchem.com These barriers are influenced by steric hindrance between the hydrogen atoms on the pyrrolidine ring and the bromine atom on the phenyl ring. The most stable conformer represents a balance between minimizing steric repulsion and optimizing electronic interactions.

| Parameter | Description | Expected Influence on Conformation |

|---|---|---|

| Pyrrolidine Ring Pucker | Deviation of the five-membered ring from planarity (e.g., envelope, twist) | Determines the relative positions of substituents on the ring. |

| C(pyrrolidine)-C(phenyl) Dihedral Angle | Rotation around the bond connecting the two rings. | Governed by steric interactions between the rings and the ortho-bromo substituent. |

Prediction of Reaction Mechanisms and Reaction Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. rsc.orgresearchgate.netrsc.org For this compound, several reaction pathways can be theoretically investigated.

A primary area of interest is nucleophilic aromatic substitution, where the bromine atom on the phenyl ring is replaced by a nucleophile. libretexts.org While aryl halides are generally unreactive under standard conditions, reactions can be facilitated by certain catalysts or activating groups. Computational models can be used to explore the feasibility of these reactions by calculating the energy profile of the proposed mechanism, such as the addition-elimination pathway. libretexts.org This involves modeling the formation of an intermediate Meisenheimer complex and locating the transition states leading to and from this intermediate.

Another potential reaction site is the pyrrolidine ring. Although the nitrogen is protonated and thus non-nucleophilic, deprotonation would yield a secondary amine capable of participating in various reactions, such as N-alkylation or acylation. Theoretical studies could model the initial deprotonation step and the subsequent reaction pathway of the resulting free amine. By comparing the calculated activation barriers for different potential reactions, computational studies can predict the most likely chemical transformations the molecule will undergo under specific conditions. nih.govarxiv.orgarxiv.org

Spectroscopic Property Prediction and Validation (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic properties, which serves as a crucial link between theoretical models and experimental reality. Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies are two such properties that are routinely calculated.

The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.govdntb.gov.ua By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can predict the chemical shifts. These theoretical values can then be compared to experimental spectra to validate the computed structure or to aid in the assignment of complex spectra. For this compound, calculations would predict distinct signals for the aromatic protons, influenced by the electron-withdrawing bromine atom, and the diastereotopic protons of the pyrrolidine ring. rsc.orgnih.govresearchgate.net

Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) is achieved by computing the second derivatives of the energy with respect to atomic displacements. jocpr.com This analysis not only predicts the positions of vibrational bands but also helps in their assignment to specific molecular motions, such as C-H stretches, N-H stretches (of the pyrrolidinium ion), and aromatic ring vibrations. Agreement between the calculated and experimental spectra provides strong evidence for the accuracy of the computed molecular geometry.

| Proton Type | Hypothetical Predicted Shift (ppm) | Typical Experimental Range (ppm) | Rationale |

|---|---|---|---|

| Aromatic (C₆H₄) | 7.2 - 7.8 | 7.0 - 8.0 | Region for aromatic protons, influenced by bromine substituent. |

| Pyrrolidinium N-H₂⁺ | 9.0 - 10.5 | 8.5 - 11.0 | Deshielded due to positive charge on nitrogen. |

| Pyrrolidine CH (adjacent to ring) | 4.5 - 5.0 | 4.0 - 5.5 | Deshielded by adjacent aromatic ring and N⁺. |

| Pyrrolidine CH₂ | 2.0 - 3.8 | 1.8 - 4.0 | Complex splitting patterns due to diastereotopicity. |

Quantum Chemical Descriptors and Reactivity Indices (e.g., Fukui Functions, Electrostatic Potentials)

To quantify and visualize the reactivity of this compound, various quantum chemical descriptors and reactivity indices are calculated. researchgate.netsubstack.comacs.orgrsc.org These tools, derived from the principles of conceptual DFT, help predict how a molecule will interact with other chemical species. nih.gov

The Molecular Electrostatic Potential (MEP) map is a particularly intuitive tool. researchgate.netwolfram.comlibretexts.orgpearson.com50webs.com It illustrates the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, the area around the protonated nitrogen (N-H₂⁺) would be strongly positive (blue), indicating its role as a hydrogen-bond donor. The π-cloud of the aromatic ring would show regions of negative potential (red/yellow).

Fukui functions provide a more quantitative measure of local reactivity. wikipedia.orgschrodinger.com They indicate the change in electron density at a specific point when an electron is added to or removed from the system. The Fukui function f⁺ identifies sites most susceptible to nucleophilic attack, while f⁻ highlights sites prone to electrophilic attack. sciengine.comnumberanalytics.comnih.gov For this compound, Fukui function analysis would likely identify the carbon atom attached to the bromine as a primary site for nucleophilic attack (high f⁺) and regions of the π-system as sites for electrophilic attack (high f⁻).

| Reactivity Index | Predicted Site for Nucleophilic Attack | Predicted Site for Electrophilic Attack |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | Aromatic carbons (influenced by Br) | π-system of the bromophenyl ring |

| Fukui Function (f⁺) | Aromatic carbon bonded to bromine | - |

| Fukui Function (f⁻) | - | Aromatic carbons at positions ortho/para to the pyrrolidine ring |

Solvation Effects and Intermolecular Interactions

The behavior of this compound in a condensed phase is heavily influenced by its interactions with surrounding solvent molecules and other solute molecules. Computational models can simulate these effects to provide a more realistic description of the molecule's properties in solution or in the solid state.

Solvation effects are typically modeled using either implicit or explicit solvent models. wikipedia.orgacs.orgresearchgate.net Implicit (or continuum) models represent the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient for calculating properties like solvation free energy. fiveable.mewikipedia.org Explicit solvent models involve simulating a number of individual solvent molecules around the solute, offering a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For this hydrochloride salt, explicit models would be crucial for accurately describing the hydrogen bonds between the pyrrolidinium N-H₂⁺ protons and polar solvent molecules like water, as well as the interaction of the chloride anion with the solvent.

Advanced Analytical Methodologies for Comprehensive Research Characterization of 2 2 Bromophenyl Pyrrolidine Hydrochloride

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of 2-(2-Bromophenyl)pyrrolidine (B135576) hydrochloride. Unlike standard mass spectrometry, HRMS provides the high mass accuracy required to determine the elemental composition of the parent ion.

For the protonated molecule [M+H]⁺, the expected monoisotopic mass can be calculated with high precision. This is achieved by summing the exact masses of the most abundant isotopes of each element in the molecular formula (C₁₀H₁₃BrClN). The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would produce a distinctive isotopic cluster in the mass spectrum, serving as a key diagnostic feature for confirming the compound's elemental composition.

Furthermore, fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), would provide insights into the compound's structure. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to piece together the connectivity of the molecule. Expected fragmentation pathways for 2-(2-Bromophenyl)pyrrolidine hydrochloride would likely involve cleavage of the pyrrolidine (B122466) ring and loss of the hydrobromic or hydrochloric acid moieties.

Table 1: Theoretical HRMS Data for this compound (C₁₀H₁₃BrClN)

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) | Key Isotopic Peaks |

|---|

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the precise three-dimensional structure of this compound in solution. While one-dimensional ¹H and ¹³C NMR provide initial information, multi-dimensional techniques are necessary for unambiguous assignment.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY, ROESY)

A suite of two-dimensional (2D) NMR experiments is employed to establish the complete bonding framework and spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyrrolidine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different structural fragments, such as linking the bromophenyl group to the pyrrolidine ring at the C2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in proximity, regardless of their bonding. This is vital for determining the relative stereochemistry and preferred conformation of the molecule in solution.

Table 2: Expected 2D NMR Correlations for Structural Assignment

| Experiment | Correlation Type | Information Gained |

|---|---|---|

| COSY | ¹H-¹H (J-coupling) | Identifies neighboring protons within spin systems. |

| HSQC | ¹H-¹³C (¹JCH) | Correlates protons to their directly attached carbons. |

| HMBC | ¹H-¹³C (ⁿJCH, n=2,3) | Establishes long-range connectivity between molecular fragments. |

Solid-State NMR Spectroscopy for Crystalline Forms

In its solid, crystalline form, this compound may exhibit different structural properties compared to its solution state. Solid-State NMR (ssNMR) spectroscopy can probe the structure of the compound in its crystalline lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of the solid material, providing information on molecular packing and the presence of different polymorphs.

Dynamic NMR for Conformational Exchange Studies

The pyrrolidine ring is not planar and can undergo conformational changes, such as ring-puckering. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can be used to investigate these conformational exchange processes. By analyzing changes in line shape and coalescence of signals, it is possible to determine the energy barriers and rates of these dynamic processes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing vibrations of specific chemical bonds. Characteristic absorption bands would be expected for N-H stretching (from the protonated amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-Br stretching.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide a unique "molecular fingerprint" that is useful for identifying the compound and detecting subtle structural changes.

Table 3: Expected Vibrational Spectroscopy Bands

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Ammonium Salt) | 2800-2400 | FT-IR |

| C-H Stretch (Aromatic) | 3100-3000 | FT-IR, Raman |

| C-H Stretch (Aliphatic) | 3000-2850 | FT-IR, Raman |

| C=C Stretch (Aromatic) | 1600-1450 | FT-IR, Raman |

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Elucidation

The most definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray crystallography. This technique involves diffracting X-rays off a single crystal of this compound. The resulting diffraction pattern can be used to calculate the precise positions of all atoms in the crystal lattice, providing unambiguous information on bond lengths, bond angles, and torsional angles.

Crucially, for a chiral molecule like 2-(2-Bromophenyl)pyrrolidine, X-ray crystallography can determine the absolute stereochemistry (R or S configuration) of the stereocenter at the C2 position of the pyrrolidine ring, typically by using anomalous dispersion effects. This provides an unequivocal structural characterization that is unattainable by most other techniques.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Purity Determination

Chiral chromatography is an indispensable technique for separating enantiomers, which are non-superimposable mirror images of a chiral molecule. gcms.czwikipedia.org The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to the formation of transient diastereomeric complexes with different energy levels. wikipedia.orgeijppr.com This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation. eijppr.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful methods widely employed for this purpose. azom.comnih.gov

The primary goal of chiral chromatography in this context is to determine the enantiomeric excess (ee), a measure of the purity of a chiral sample. heraldopenaccess.us It is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

% ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] × 100

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used method for the enantioseparation of a broad range of compounds, including those with structures analogous to 2-(2-bromophenyl)pyrrolidine. phenomenex.comdergipark.org.tr The success of the separation heavily relies on the selection of the appropriate CSP and mobile phase. sigmaaldrich.com For arylpyrrolidine derivatives, polysaccharide-based and cyclodextrin-based CSPs are often effective. eijppr.comnih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, provide a complex three-dimensional chiral environment. eijppr.comdergipark.org.tr Separation occurs through a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance. wikipedia.org Cyclodextrin-based CSPs utilize a toroidal structure of glucose units that can include the analyte (or a part of it, like the bromophenyl group) within its cavity, leading to separation based on the differential fit and interaction of the enantiomers. wikipedia.org

A typical HPLC method development for resolving a racemic mixture of a 2-arylpyrrolidine would involve screening various chiral columns with different mobile phase compositions, often a mixture of a nonpolar solvent like n-hexane and an alcohol modifier (e.g., ethanol, isopropanol). researchgate.net

| Parameter | Typical Condition/Value | Rationale/Purpose |

|---|---|---|

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) | Provides π-π, hydrogen bonding, and steric interactions suitable for aryl-containing compounds. |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine | Normal phase elution. The amine additive improves peak shape for basic compounds like pyrrolidines. |

| Flow Rate | 1.0 mL/min | Optimizes resolution and analysis time. |

| Detection | UV at 254 nm | The bromophenyl group provides strong UV absorbance for sensitive detection. |

| Expected Retention Times (tR) | tR1 = 8.5 min; tR2 = 10.2 min | Differential interaction with the CSP leads to distinct retention times for the two enantiomers. |

| Resolution (Rs) | > 2.0 | A value greater than 1.5 indicates baseline separation, which is ideal for accurate quantification. |

Gas Chromatography (GC)

Chiral GC is a highly sensitive technique suitable for volatile and thermally stable compounds. chromatographyonline.com For amines like 2-(2-bromophenyl)pyrrolidine, derivatization is often necessary to improve volatility and chromatographic performance. nih.govwiley.com Common derivatizing agents include trifluoroacetic anhydride. nih.gov The most prevalent CSPs for GC are based on cyclodextrin (B1172386) derivatives. azom.comchromatographyonline.com These CSPs are highly effective at separating a wide range of chiral molecules through inclusion complexation. azom.com

The selection of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving optimal separation. chromatographyonline.comwiley.com

| Parameter | Typical Condition/Value | Rationale/Purpose |

|---|---|---|

| Derivatization | N-trifluoroacetyl (TFA) derivative | Increases volatility and thermal stability while reducing polarity for better GC performance. nih.gov |

| Chiral Stationary Phase (CSP) | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | Provides a chiral cavity for differential inclusion of the enantiomeric derivatives. chromatographyonline.com |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard capillary column dimensions for high-resolution separations. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas for transporting the analyte through the column. |

| Oven Temperature Program | 100°C hold for 1 min, ramp to 200°C at 5°C/min | A temperature gradient is used to ensure good separation and reasonable analysis times. |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides universal detection for organic compounds; MS provides structural information. |

Spectroscopic Titration Techniques for Interaction and Binding Studies

Spectroscopic titration techniques are powerful methods used to study the non-covalent interactions between a ligand (in this case, 2-(2-bromophenyl)pyrrolidine) and a host molecule, such as a protein, enzyme, or receptor. jove.com By systematically adding one component (the titrant) to the other and monitoring changes in a spectroscopic signal, one can determine key thermodynamic parameters like the binding constant (Kₐ or Kₙ), dissociation constant (Kₐ), and the stoichiometry (n) of the interaction. dovepress.com

UV-Visible (UV-Vis) Spectroscopic Titration

UV-Vis titration monitors changes in the electronic absorption spectrum of a molecule upon binding to a partner. uniroma1.it The binding event can perturb the environment of a chromophore, such as the bromophenyl group in 2-(2-bromophenyl)pyrrolidine, leading to changes in the absorbance intensity (hypochromism or hyperchromism) or a shift in the maximum absorption wavelength (λₘₐₓ). mdpi.com By plotting the change in absorbance against the concentration of the added titrant, a binding isotherm can be generated, from which the binding constant can be calculated. nih.gov This method is particularly useful when the binding event directly affects a chromophore within the molecule. uniroma1.it

Fluorescence Spectroscopic Titration

Fluorescence spectroscopy is an exceptionally sensitive technique for studying binding interactions. nih.gov The intrinsic fluorescence of aromatic amino acids in proteins (like tryptophan or tyrosine) is often used as a probe. dovepress.com When a ligand binds near one of these residues, it can cause a change in the fluorescence signal, most commonly fluorescence quenching (a decrease in intensity). bio-protocol.org

The quenching process can be analyzed using the Stern-Volmer equation to understand the nature of the quenching (static or dynamic). By titrating a solution of the protein with increasing concentrations of 2-(2-bromophenyl)pyrrolidine and monitoring the decrease in fluorescence, one can determine the binding affinity and the number of binding sites. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Titration

NMR spectroscopy provides detailed atomic-level information about molecular interactions. azolifesciences.com In an NMR titration experiment, the NMR spectrum of a host molecule (e.g., a protein) is recorded upon the stepwise addition of a ligand. nih.gov Binding of the ligand causes perturbations in the local magnetic environment of nuclei near the binding site, resulting in chemical shift perturbations (CSPs) in the NMR spectrum. nih.gov

By monitoring the changes in the chemical shifts of specific atoms (typically ¹H or ¹⁵N in the protein), researchers can map the binding interface on the protein's surface. acs.org Furthermore, by fitting the chemical shift changes as a function of ligand concentration, a precise dissociation constant (Kₐ) can be determined. nih.govnih.gov NMR is a powerful tool for validating binding, determining affinity, and gaining structural insights into the interaction. azolifesciences.comspringernature.com

| Technique | Principle | Information Obtained | Typical Application |

|---|---|---|---|

| UV-Vis Titration | Monitors changes in absorbance of a chromophore upon binding. uniroma1.it | Binding constant (Kₐ), Stoichiometry (n). mdpi.com | Studying interactions involving molecules with strong chromophores, such as drug-DNA binding. |

| Fluorescence Titration | Measures changes (e.g., quenching) in intrinsic or extrinsic fluorescence upon complex formation. nih.gov | Binding constant (Kₐ), Stoichiometry (n), Binding mechanism. dovepress.com | Characterizing drug-protein interactions by monitoring quenching of tryptophan fluorescence. |

| NMR Titration | Observes chemical shift perturbations of nuclei upon ligand binding. acs.org | Dissociation constant (Kₐ), Binding site location, Structural changes upon binding. nih.govnih.gov | Validating hits from drug screening and mapping the binding site of a small molecule on a target protein. |

Q & A

Q. What computational tools predict the metabolic stability of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.